![molecular formula C22H23FN6O B2768212 4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide CAS No. 1251548-97-6](/img/structure/B2768212.png)
4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide
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Overview
Description
The compound “4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide” is a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications, including drug discovery and development, molecular biology studies, and medicinal chemistry investigations. The molecular formula of this compound is C22H23FN6O, with an average mass of 406.456 Da and a mono-isotopic mass of 406.191742 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperazine ring and a fluorophenyl group . The exact structure would require more specific information or computational analysis.Scientific Research Applications
- Research Findings :
- Effective Inhibitors : 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides emerged as potent and orally bioavailable PKB inhibitors. These compounds modulated PKB-related biomarkers in vivo and inhibited human tumor xenograft growth in mice .
- Structure-Activity Relationship (SAR) : Changes in the position of the hydroxyl group did not significantly affect antimicrobial activity of related compounds .
- Compound Examples : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities along with low ulcerogenic index .
- Compound : 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity. Specific compounds showed promising results against HIV-1 and HIV-2 strains .
- Intermediate Formation : The compound’s synthesis involves an amidine intermediate formed by the amino group attacking the protonated cyanogen group. Subsequent isomerization and intramolecular cyclization lead to the final product .
Protein Kinase B (Akt) Inhibition
Antimicrobial Activity
Anti-Inflammatory and Analgesic Properties
Anti-HIV Activity
Efficient Synthesis
Mechanism of Action
Future Directions
The future directions for research on this compound could involve further exploration of its inhibitory effects on ENTs, as well as potential applications in drug discovery and development . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its practical applications.
properties
IUPAC Name |
4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O/c23-18-8-4-5-9-19(18)28-10-12-29(13-11-28)22-26-15-17(20(24)27-22)21(30)25-14-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,25,30)(H2,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEILBDDOIIAKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide |
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